molecular formula C19H15NO4 B14178207 2-[2-(4-Methoxyphenyl)-2-nitroethenyl]-5-phenylfuran CAS No. 918429-42-2

2-[2-(4-Methoxyphenyl)-2-nitroethenyl]-5-phenylfuran

Cat. No.: B14178207
CAS No.: 918429-42-2
M. Wt: 321.3 g/mol
InChI Key: YEIRZYURLWSRNQ-UHFFFAOYSA-N
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Description

2-[2-(4-Methoxyphenyl)-2-nitroethenyl]-5-phenylfuran is an organic compound that belongs to the class of nitroaromatic compounds These compounds are characterized by the presence of a nitro group (-NO2) attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methoxyphenyl)-2-nitroethenyl]-5-phenylfuran typically involves a multi-step process. One common method is the condensation reaction between 4-methoxybenzaldehyde and nitroethane in the presence of a base such as sodium hydroxide. This reaction forms the intermediate 2-(4-methoxyphenyl)-2-nitroethene, which is then subjected to a cyclization reaction with phenylfuran under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methoxyphenyl)-2-nitroethenyl]-5-phenylfuran undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Oxidation: Potassium permanganate or chromium trioxide.

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Reduction: 2-[2-(4-Aminophenyl)-2-nitroethenyl]-5-phenylfuran.

    Oxidation: this compound-4-carboxylic acid.

    Substitution: Various halogenated or nitrated derivatives.

Scientific Research Applications

2-[2-(4-Methoxyphenyl)-2-nitroethenyl]-5-phenylfuran has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(4-Methoxyphenyl)-2-nitroethenyl]-5-phenylfuran involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the compound’s structural features allow it to bind to specific enzymes or receptors, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection/deprotection.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Synthesized via Schiff bases reduction route and used in the preparation of azo dyes and dithiocarbamates.

    2-Methoxy-5-((phenylamino)methyl)phenol: Similar in structure and used in the synthesis of various organic compounds.

Uniqueness

2-[2-(4-Methoxyphenyl)-2-nitroethenyl]-5-phenylfuran is unique due to its combination of a nitro group and a furan ring, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and its applications in multiple fields make it a valuable compound for scientific research and industrial use.

Properties

CAS No.

918429-42-2

Molecular Formula

C19H15NO4

Molecular Weight

321.3 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)-2-nitroethenyl]-5-phenylfuran

InChI

InChI=1S/C19H15NO4/c1-23-16-9-7-14(8-10-16)18(20(21)22)13-17-11-12-19(24-17)15-5-3-2-4-6-15/h2-13H,1H3

InChI Key

YEIRZYURLWSRNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=CC2=CC=C(O2)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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